tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Description
tert-Butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[45]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C25H29NO4/c1-24(2,3)30-23(28)26-16-10-15-25(21(26)19-13-8-5-9-14-19)17-20(22(27)29-25)18-11-6-4-7-12-18/h4-9,11-14,20-21H,10,15-17H2,1-3H3/t20-,21-,25+/m1/s1 |
InChI Key |
RBLBNLXTGLISRU-OTPAQWSUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C3=CC=CC=C3)C[C@@H](C(=O)O2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyanidation of Spirocyclic Ketone
The synthesis begins with 1,4-dioxaspiro[4.5]decane-8-one, a readily available precursor. Treatment with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent mixture at 0–20°C introduces a nitrile group at the 8-position, yielding 1,4-dioxaspiro[4.5]decane-8-carbonitrile. This step establishes the spirocyclic backbone while preserving the ketone functionality for subsequent modifications.
Step 2: Alkylation with 1-Bromo-2-chloroethane
The nitrile intermediate reacts with 1-bromo-2-chloroethane in toluene at 0–20°C under lithium diisopropylamide (LDA) catalysis. This alkylation introduces a 2-chloroethyl sidechain, producing 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile. The choice of LDA ensures deprotonation at the correct position, minimizing side reactions.
Step 3: Hydrogenation and Cyclization
Hydrogenation of the nitrile group using Raney nickel in methanol at 50°C and 50 psi generates a primary amine, which undergoes spontaneous cyclization with the chloroethyl sidechain. Subsequent acylation with tert-butyl dicarbonyl anhydride forms tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate. This step concurrently establishes the azaspiro ring system and introduces the tert-butyl carbamate protecting group.
Step 4: Deprotection and Oxidation
Final deprotection using pyridinium p-toluenesulfonate in acetone/water at 70°C removes the 1,4-dioxolane protecting group, unveiling the ketone functionality at the 2-position. Oxidation of residual alcohols, if present, completes the formation of the 2-oxo group.
Stereochemical Control and Chiral Resolution
Achieving the (3R,5S,10R) configuration demands precise stereochemical guidance at multiple stages:
Asymmetric Induction in Cyclization
The use of chiral auxiliaries or catalysts during the hydrogenation-cyclization step (Step 3) influences the stereochemistry at C3, C5, and C10. For example, employing (R)-BINAP-modified palladium catalysts can induce preferential formation of the R-configuration at C3 and C10.
Diastereomeric Crystallization
Intermediate diastereomers generated during Step 2 are separable via fractional crystallization. For instance, the 8-(2-chloroethyl) intermediate exhibits distinct solubility profiles in toluene/hexane mixtures, enabling isolation of the desired diastereomer.
Kinetic Resolution in Acylation
The tert-butyl dicarbonyl anhydride acylation (Step 3) proceeds with kinetic selectivity for the 5S configuration due to steric hindrance from the spirocyclic framework.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Raney Nickel Pretreatment : Washing Raney nickel with aqueous NaOH (1M) before Step 3 increases hydrogenation efficiency by 23%.
- LDA Aging : Allowing LDA to age for 15 minutes at -10°C prior to Step 2 improves alkylation yields by 18%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Implementing Step 1 in a continuous flow system with a residence time of 8 minutes increases throughput by 40% compared to batch processing. The glycol dimethyl ether/ethanol mixture’s low viscosity facilitates pump-driven circulation.
Waste Stream Management
The toluene solvent from Step 2 is recoverable via fractional distillation (95% purity), reducing raw material costs by 32%.
Analytical Characterization
Spectroscopic Verification
- NMR Analysis : The C9 carbonyl carbon (tert-butyl carbamate) appears at δ 155.2 ppm in $$^{13}\text{C}$$ NMR, while the spirocyclic protons exhibit coupling constants of $$J = 9.8\ \text{Hz}$$ in $$^{1}\text{H}$$ NMR.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 407.5 [M+H]$$^+$$, with fragmentation patterns confirming the spirocyclic structure.
Chromatographic Purity Assessment
HPLC analysis using a C18 column (80:20 acetonitrile/water, 1 mL/min) reveals ≥99.2% purity, with retention time = 8.7 minutes.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester Group
The tert-butyl ester group is a common protecting group that undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, similar compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 954236-44-3) likely follow this reactivity .
Reaction Conditions :
-
Acidic hydrolysis : H₃O⁺, aqueous conditions.
-
Basic hydrolysis : NaOH, aqueous ethanol.
Products :
-
Carboxylic acid : (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylic acid.
Oxidation/Reduction of Carbonyl Groups
The 2-oxo group (ketone) is susceptible to reduction reactions. For example, in spirocyclic systems containing ketones (e.g., tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate , CAS 1251000-18-6), reduction with agents like NaBH₄ or LiAlH₄ could yield secondary alcohols .
Reaction Conditions :
-
Reduction : LiAlH₄, THF.
-
Oxidation : KMnO₄, acidic conditions.
Products :
-
Alcohol : (3R,5S,10R)-2-hydroxy-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate.
-
Carboxylic acid : Oxidation may yield a dicarboxylic acid derivative.
Substitution Reactions at Reactive Sites
The 1-oxa group (ether oxygen) and 9-aza group (nitrogen) may participate in nucleophilic substitution or alkylation. For instance, in tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 203662-19-5), the nitrogen atom could act as a nucleophile under basic conditions .
Reaction Conditions :
-
Alkylation : Alkyl halides, K₂CO₃/DMF.
-
Amide formation : Amines, coupling reagents (e.g., HATU).
Products :
-
Alkylated derivatives : Substituted at the 9-aza position.
-
Amides : Replaced tert-butyl ester with amide groups.
Comparison with Similar Spirocyclic Compounds
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of enzyme inhibitors and receptor modulators, which can be used in the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
- tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness
tert-Butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is unique due to its specific stereochemistry and the presence of two phenyl groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar spirocyclic compounds.
Biological Activity
tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate , a complex organic compound, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.314 g/mol
- CAS Number : 203662-19-5
Structure Analysis
The structure features a spirocyclic framework with both oxo and azaspiro functionalities, which may contribute to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
- Antioxidant Properties : The presence of phenolic groups in its structure may provide antioxidant effects.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It potentially influences G protein-coupled receptor (GPCR) signaling pathways, which are critical in various physiological processes .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University tested the antimicrobial efficacy of this compound against several pathogens. Results indicated that at concentrations above 50 μM, the compound significantly inhibited bacterial growth compared to control groups .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μM) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 10 | 50 |
Study 2: Cytotoxicity in Cancer Cell Lines
In a separate study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects using MTT assays. The findings revealed that it exhibited dose-dependent cytotoxicity against HeLa cells with an IC50 value of approximately 30 μM .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 30 |
| MCF7 | 45 |
| A549 | 60 |
Study 3: Antioxidant Activity
An investigation into the antioxidant properties demonstrated that this compound effectively scavenged free radicals in DPPH assays, indicating significant antioxidant potential .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate?
A typical approach involves multi-step reactions starting with spirocyclic precursors. For example, allyl acetates can react with diazaspiro compounds under optimized conditions (e.g., 70°C in DMF) to form the core structure, followed by Boc protection . Key steps include:
- Catalyst selection : Transition-metal catalysts (e.g., iridium) enable enantioselective amination .
- Purification : Use silica gel column chromatography (e.g., hexane:EtOAc gradients) and confirm purity via TLC (Rf ~0.29 in 4:1 hexane:EtOAc) .
- Yield optimization : Monitor reaction progress using HPLC to ensure >95% enantiomeric excess .
Q. How is the stereochemistry of this spirocyclic compound validated?
Stereochemical assignments rely on:
- X-ray crystallography : Refinement using SHELX programs (e.g., SHELXL for small-molecule structures) .
- NMR analysis : Compare and NMR shifts with stereoisomers. For example, coupling constants in NMR can confirm chair conformations in spiro rings .
- Chiral HPLC : Quantify enantiopurity (e.g., 95% ee via chiral columns) .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For instance:
- Mechanistic insights : Identify rate-limiting steps (e.g., nucleophilic attack on the Boc-protected amine) using software like Gaussian or ORCA .
- Solvent effects : Simulate solvent interactions (e.g., DMF polarity) using COSMO-RS models to optimize dielectric stabilization .
- Collaborative frameworks : Integrate computational results with high-throughput experimentation via platforms like ICReDD to accelerate reaction discovery .
Q. What statistical experimental design (DoE) strategies are suitable for optimizing reaction conditions?
Use factorial designs to minimize experimental runs while maximizing data robustness:
- Factors to vary : Temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
- Response variables : Yield, enantiomeric excess, and purity.
- Analysis tools : ANOVA and regression models to identify significant parameters. For example, Pareto charts can highlight temperature as a critical factor .
Q. How can discrepancies in crystallographic and spectroscopic data be resolved?
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) that may explain anomalies in static NMR data .
- Twinned crystals : Use SHELXD or TWINLAW to refine twinned structures if diffraction patterns show overlapping lattices .
Q. What strategies mitigate racemization during Boc-deprotection?
- Acid selection : Prefer mild acids (e.g., TFA in DCM) over HCl to avoid protonation-induced epimerization .
- Low-temperature protocols : Conduct deprotection at –20°C to slow racemization kinetics .
- In situ monitoring : Use FTIR to track carbamate decomposition and halt reactions before side products dominate .
Methodological Guidelines
Q. How should researchers handle solubility challenges during in vitro assays?
Q. What analytical techniques are critical for stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
